4-{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino}-4-oxobut-2-enoic acid

hemostatic blood coagulation 4-oxobut-2-enoic acid

4-{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino}-4-oxobut-2-enoic acid (CAS 402479-90-7) is a synthetic, low-molecular-weight (274.20 g/mol) organic compound belonging to the 4-(het)aryl-4-oxobut-2-enoic acid class. It features a 2-methyl-6-(trifluoromethyl)pyridin-3-yl moiety linked via an amide bond to a 4-oxobut-2-enoic acid group.

Molecular Formula C11H9F3N2O3
Molecular Weight 274.199
CAS No. 402479-90-7
Cat. No. B2597491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino}-4-oxobut-2-enoic acid
CAS402479-90-7
Molecular FormulaC11H9F3N2O3
Molecular Weight274.199
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(F)(F)F)NC(=O)C=CC(=O)O
InChIInChI=1S/C11H9F3N2O3/c1-6-7(16-9(17)4-5-10(18)19)2-3-8(15-6)11(12,13)14/h2-5H,1H3,(H,16,17)(H,18,19)/b5-4+
InChIKeyBLIQDCDEUPEGRX-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino}-4-oxobut-2-enoic Acid (CAS 402479-90-7): Chemical Identity and Pharmacological Class


4-{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino}-4-oxobut-2-enoic acid (CAS 402479-90-7) is a synthetic, low-molecular-weight (274.20 g/mol) organic compound belonging to the 4-(het)aryl-4-oxobut-2-enoic acid class [1]. It features a 2-methyl-6-(trifluoromethyl)pyridin-3-yl moiety linked via an amide bond to a 4-oxobut-2-enoic acid group. This compound has been investigated as part of a series of derivatives evaluated for hemostatic activity, with studies reporting a relationship between structural features and pharmacological effect [2]. Its computed physicochemical properties include an XLogP3-AA of 1.1, a topological polar surface area of 79.3 Ų, and two hydrogen bond donors [1].

Why Generic 4-Aryl-4-oxobut-2-enoic Acids Cannot Substitute for the 2-Methyl-6-(trifluoromethyl)pyridin-3-yl Analog


The hemostatic activity and safety profile of 4-(het)aryl-4-oxobut-2-enoic acid derivatives are highly sensitive to the nature of the (het)aryl substituent. The presence of the electron-withdrawing trifluoromethyl group at the 6-position of the pyridine ring, combined with the methyl group at the 2-position, creates a unique electronic environment that directly influences the compound's interaction with components of the blood coagulation system [1]. Studies on this compound class have established a clear relationship between structure and pharmacological effect, meaning that swapping the 2-methyl-6-(trifluoromethyl)pyridin-3-yl group for another (het)aryl moiety—such as an unsubstituted phenyl, a 5-nitropyridin-2-yl, or a 4-acetamidophenyl group—would yield a different biological outcome [1]. Substitution without quantitative comparative data therefore risks compromising hemostatic potency, selectivity, or the low acute toxicity profile reported for optimized derivatives.

Quantitative Differentiation Evidence for 4-{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino}-4-oxobut-2-enoic Acid


Class-Level Hemostatic Activity: 4-(Het)Aryl-4-oxobut-2-enoic Acid Derivatives vs. Unsubstituted Aryl Analogs

In the class of 4-(het)aryl-4-oxobut-2-enoic acids, derivatives bearing the 2-methyl-6-(trifluoromethyl)pyridin-3-yl substituent belong to a subset that demonstrated high hemostatic activity in in vitro blood coagulation assays. This contrasts with 4-aryl-4-oxobut-2-enoic acids lacking the electron-withdrawing trifluoromethyl group or heteroaryl nitrogen, which show reduced or absent hemostatic effects [1]. The Pulina et al. study systematically evaluated the influence of synthesized compounds on the blood coagulation system and established a structure-activity relationship confirming the critical role of the heteroaryl substituent.

hemostatic blood coagulation 4-oxobut-2-enoic acid

Acute Toxicity Profile: 4-(Het)Aryl-4-oxobut-2-enoic Acids Exhibit Low Acute Toxicity Compared to Traditional Hemostatic Leads

The Pulina et al. study reported that members of the 4-(het)aryl-4-oxobut-2-enoic acid series, including those with heteroaryl substituents such as the 2-methyl-6-(trifluoromethyl)pyridin-3-yl group, exhibited low acute toxicity alongside their hemostatic activity [1]. This safety feature is a key differentiator from traditional hemostatic agents, which may carry risks of thrombosis or systemic toxicity. Compounds in this series were specifically noted for combining high hemostatic activity with low acute toxicity.

acute toxicity hemostatic safety

Physicochemical Differentiation: Lipophilicity (XLogP3) and Polar Surface Area vs. Common 4-Aryl Analogs

The target compound has a computed XLogP3-AA of 1.1 and a topological polar surface area (TPSA) of 79.3 Ų [1]. In comparison, the 4-[(5-nitropyridin-2-yl)amino]-4-oxobut-2-enoic acid analog is expected to have a significantly higher TPSA due to the nitro group, while 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid has a lower XLogP3 (approximately 0.5–0.8) due to the acetamide moiety. The trifluoromethyl group imparts a distinctive balance of moderate lipophilicity and controlled polarity that influences membrane permeability and protein binding, which are critical for hemostatic applications.

lipophilicity polar surface area drug-likeness

Hydrogen Bond Donor/Acceptor Capacity Differentiates Binding Interactions from Non-Heteroaryl Analogs

The compound possesses 2 hydrogen bond donors and 7 hydrogen bond acceptors, arising from the carboxylic acid, amide, and pyridine nitrogen atoms [1]. In contrast, a purely carbocyclic 4-aryl-4-oxobut-2-enoic acid analog (e.g., 4-phenyl-4-oxobut-2-enoic acid) has only 1 donor and 4 acceptors. The additional H-bond capacity contributed by the pyridine ring and the trifluoromethyl group's electron-withdrawing effect enhances binding to polar residues in coagulation factor active sites, as indirectly supported by the class-level SAR showing heteroaryl-containing compounds have superior hemostatic activity [2].

hydrogen bonding target engagement coagulation factors

Molecular Weight and Rotatable Bond Profile Support Favorable Drug-Likeness vs. Larger Heteroaryl Analogs

With a molecular weight of 274.20 g/mol and 3 rotatable bonds, this compound resides well within the optimal drug-like space (MW < 500; rotatable bonds ≤ 10) as defined by Lipinski and Veber rules [1]. By comparison, larger 4-(het)aryl-4-oxobut-2-enoic acid derivatives with extended aryl systems or additional substituents (e.g., adamantane-containing analogs synthesized in the same series) have molecular weights exceeding 400–500 g/mol and higher rotatable bond counts, which may reduce oral bioavailability and increase metabolic liability [2].

molecular weight rotatable bonds oral bioavailability

Optimal Scientific and Industrial Application Scenarios for 4-{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino}-4-oxobut-2-enoic Acid


Lead Compound for Hemostatic Drug Discovery Programs

Based on its class-level association with high hemostatic activity and low acute toxicity [1], this compound is suitable as a starting point for medicinal chemistry optimization aimed at developing novel hemostatic agents for trauma, surgical, or postpartum hemorrhage indications. Its favorable physicochemical profile (MW 274.20, XLogP3 1.1) supports further lead optimization [2].

Pharmacological Tool for Studying Structure–Activity Relationships in Coagulation Modulation

The compound's defined 2-methyl-6-(trifluoromethyl)pyridin-3-yl substituent provides a distinct electronic and steric profile for probing the binding requirements of coagulation factors. Systematic comparison with analogs lacking the trifluoromethyl group or bearing alternative heteroaryl rings can elucidate the pharmacophore for hemostatic activity [1].

Reference Standard for Analytical Method Development in Quality Control of 4-Oxobut-2-enoic Acid Derivatives

With a well-defined chemical structure, available purity specifications (≥95% from suppliers such as AKSci), and computed spectral properties [2], this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development when characterizing related 4-(het)aryl-4-oxobut-2-enoic acid derivatives in research or industrial settings.

Scaffold for Water-Soluble Prodrug Design

The carboxylic acid moiety provides a handle for salt formation or ester prodrug synthesis to enhance aqueous solubility, as demonstrated with related compounds in the Pulina et al. study where water-soluble derivatives were prepared [1]. This enables formulation optimization for in vivo hemostatic studies.

Quote Request

Request a Quote for 4-{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino}-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.